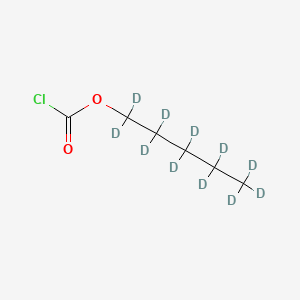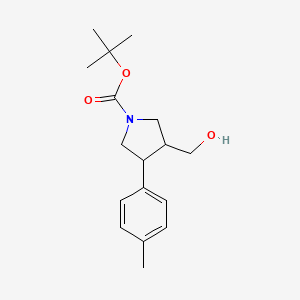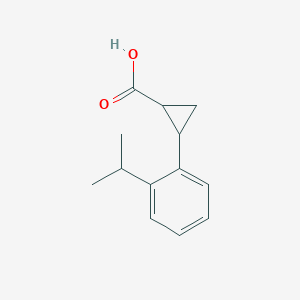
n-Pentyl-d11 chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Pentyl-d11 chloroformate is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of n-pentyl chloroformate, where the hydrogen atoms are replaced with deuterium (d11), making it useful in studies involving mass spectrometry and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Pentyl-d11 chloroformate typically involves the reaction of n-pentanol-d11 with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction can be represented as:
C5D11OH+COCl2→C5D11OCOCl+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
n-Pentyl-d11 chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form n-pentanol-d11 and carbon dioxide.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Catalysts: Acid or base catalysts can be used to facilitate reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products Formed
Substituted Products: Depending on the nucleophile used.
Esters: When reacted with alcohols.
n-Pentanol-d11: Upon hydrolysis
Wissenschaftliche Forschungsanwendungen
n-Pentyl-d11 chloroformate is widely used in scientific research, including:
Analytical Chemistry: As a derivatizing agent in mass spectrometry.
Biological Studies: To trace metabolic pathways.
Pharmaceutical Research: In the synthesis of labeled compounds for drug development.
Industrial Applications: As a reagent in the synthesis of various chemicals
Wirkmechanismus
The mechanism of action of n-Pentyl-d11 chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The deuterium labeling allows for precise tracking and analysis in mass spectrometry, providing insights into molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Pentyl chloroformate: The non-deuterated version.
n-Butyl-d11 chloroformate: A similar compound with a shorter carbon chain.
n-Hexyl-d11 chloroformate: A similar compound with a longer carbon chain.
Uniqueness
n-Pentyl-d11 chloroformate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Its specific isotopic composition makes it particularly valuable in research applications where precise tracking and quantification are required .
Eigenschaften
Molekularformel |
C6H11ClO2 |
|---|---|
Molekulargewicht |
161.67 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
XHRRYUDVWPPWIP-GILSBCIXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |
Kanonische SMILES |
CCCCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15126659.png)
![L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-](/img/structure/B15126688.png)

![5,6,17-Trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B15126695.png)
![3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[(4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl)methyl]phenyl]propanoic acid](/img/structure/B15126697.png)
![Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride](/img/structure/B15126698.png)




![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)

![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)
